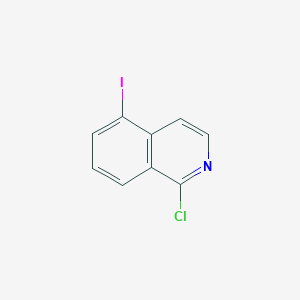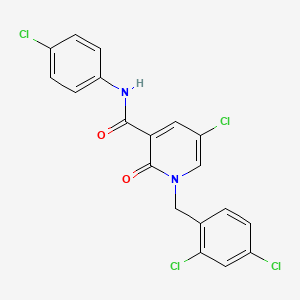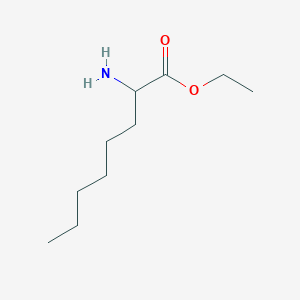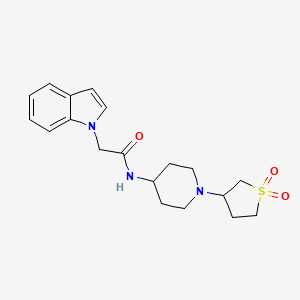
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-phenylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-phenylpiperidine-4-carboxamide, also known as CPPC, is a chemical compound that has been extensively studied in the field of medicinal chemistry. CPPC belongs to the class of piperidine carboxamides and has shown promising results in various scientific research studies.
科学的研究の応用
Synthesis and Biological Applications
A study by Flefel et al. (2018) described the synthesis of novel pyridine and fused pyridine derivatives with potential antimicrobial and antioxidant activities. These compounds were evaluated using in silico molecular docking screenings, revealing moderate to good binding energies with the target protein GlcN-6-P synthase (Flefel et al., 2018).
Hilton et al. (1969) investigated the modes of action of pyridazinone herbicides, finding that they inhibited the Hill reaction and photosynthesis in barley, which accounted for their phytotoxicity. This study highlighted the biochemical pathways affected by pyridazinone compounds (Hilton et al., 1969).
Research by Hallot et al. (1986) synthesized and evaluated a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines for anticonvulsant activity in various animal models. The study identified compounds with significant anticonvulsant properties, providing insights into structure-activity relationships (Hallot et al., 1986).
Antimicrobial and Antitumor Activities
Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds with selenium, showing high efficiency in vitro for antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).
A study by Al-Kamali et al. (2014) on novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material revealed compounds with antibacterial activities, adding to the potential therapeutic applications of pyridazine derivatives (Al-Kamali et al., 2014).
特性
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c23-18-8-6-16(7-9-18)20-10-11-21(26-25-20)27-14-12-17(13-15-27)22(28)24-19-4-2-1-3-5-19/h1-11,17H,12-15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKUIYUIWMPIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2614667.png)

![N-(4-fluorobenzyl)-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2614669.png)

![Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate](/img/structure/B2614674.png)
![N-(2,4-dimethoxyphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2614675.png)

![1-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2614677.png)
![Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2614678.png)



![8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2614687.png)

